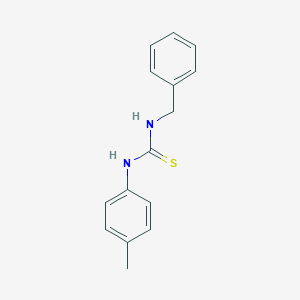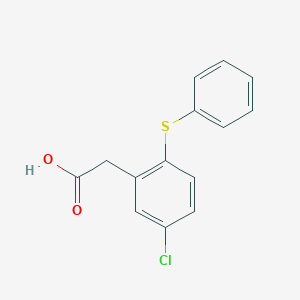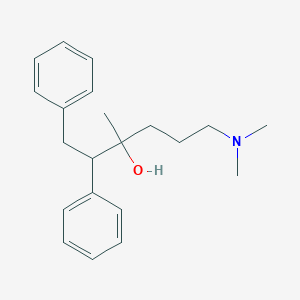
1-Benzyl-3-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H16N2S. It is a derivative of thiourea, characterized by the presence of a benzyl group and a 4-methylphenyl group attached to the thiourea core.
Preparation Methods
1-Benzyl-3-(4-methylphenyl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 4-methylphenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
1-Benzyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing agent.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which may contribute to their therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-phenylthiourea
- 1-Benzyl-3-(4-trifluoromethylphenyl)thiourea
These compounds share a similar core structure but differ in the substituents attached to the thiourea group. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from these similar compounds .
Properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPJJFLPWHSOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxan-2-yl)ethyl]piperazine](/img/structure/B373823.png)
![6-[2-(Dimethylamino)ethoxy]-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373827.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N,N-dimethylamine](/img/structure/B373828.png)

![7-tetrahydro-2H-thiopyran-4-yl-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B373831.png)
![4-tetrahydro-4H-thiopyran-4-ylidene-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B373833.png)
![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)
![2-methyl-8-tetrahydro-2H-thiopyran-4-yldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B373835.png)
![1-(2-Chloro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B373837.png)
![1-(2-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B373838.png)
![{4,5-Dichloro-2-[(4-chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373839.png)
![N-{2-[2,5-dimethoxy-4-(pentylsulfanyl)phenyl]ethyl}-N,N-dimethylamine](/img/structure/B373842.png)

